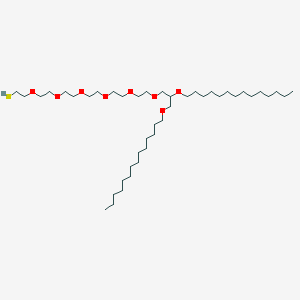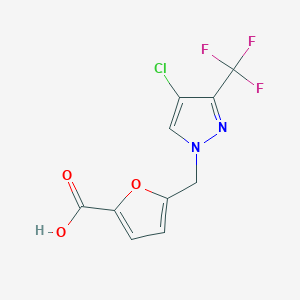
5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid
Overview
Description
5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid, also known as 5-Chloro-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid or 5-CPCA, is an organic compound that has been used for a variety of scientific research applications. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Antioxidant Agents
A study by Prabakaran, Manivarman, and Bharanidharan (2021) involved the catalytic synthesis of novel chalcone derivatives from compounds structurally related to 5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid. These derivatives were evaluated for their in vitro antioxidant activity, showing potential as potent antioxidant agents. The study also included ADMET, QSAR, and molecular docking studies to understand the compounds' interactions with protein tyrosine kinase (2HCK) (Prabakaran, Manivarman, & Bharanidharan, 2021).
Analgesic Activity
Research by Igidov et al. (2022) focused on the synthesis of new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates via decyclization reactions. These compounds were derived from N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides and tested for analgesic activity using the "hot plate" method, indicating potential therapeutic applications (Igidov et al., 2022).
Molecular Docking Studies
Ganga Reddy et al. (2022) synthesized a series of compounds, including 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, through a process that might be related to the compound . They performed molecular docking studies to predict binding interactions with the target protein EGFR, suggesting potential applications in drug design and development (Ganga Reddy et al., 2022).
properties
IUPAC Name |
5-[[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O3/c11-6-4-16(15-8(6)10(12,13)14)3-5-1-2-7(19-5)9(17)18/h1-2,4H,3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEMGYJUYLPYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C(=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135230 | |
| Record name | 5-[[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid | |
CAS RN |
1006348-61-3 | |
| Record name | 5-[[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



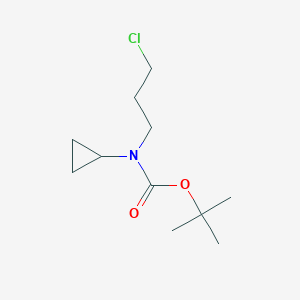


![Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B3039207.png)
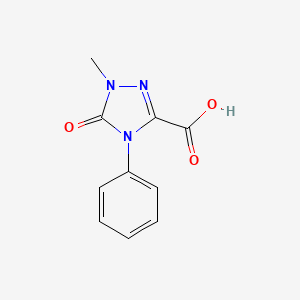
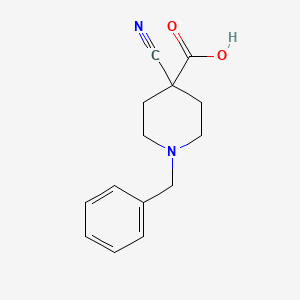
![1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3039213.png)
![1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4yl]piperazine](/img/structure/B3039214.png)
![1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3039215.png)
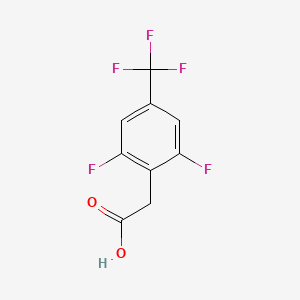
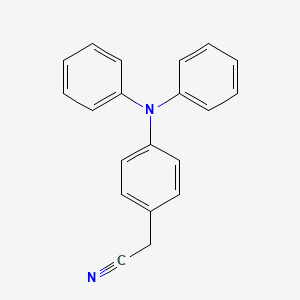
![2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine](/img/structure/B3039224.png)

